Primovist

Description

Properties

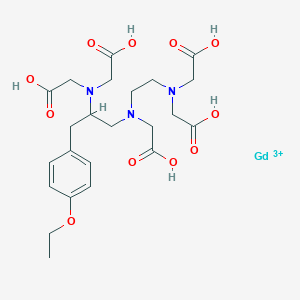

Molecular Formula |

C23H33GdN3O11+3 |

|---|---|

Molecular Weight |

684.8 g/mol |

IUPAC Name |

2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium(3+) |

InChI |

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3 |

InChI Key |

PCZHWPSNPWAQNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Gd+3] |

Synonyms |

disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |

Origin of Product |

United States |

Fundamental Magnetic Resonance Principles and Gadoxetate Disodium

Paramagnetic Properties of Gadolinium(III) Chelates

The core of gadoxetate disodium's contrast-enhancing capability lies in the paramagnetic properties of the gadolinium(III) ion (Gd³⁺). patsnap.comnih.govnih.govmdpi.com Gadolinium is a rare earth element with a 4f⁷ electronic configuration, resulting in seven unpaired electrons. nih.govmdpi.comillinois.edu This electronic structure gives Gd³⁺ a large magnetic moment. nih.govfda.gov When placed in an external magnetic field, this large magnetic moment creates a local magnetic field that interacts with the magnetic moments of surrounding water protons. nih.govfda.gov

Free gadolinium ions are toxic in biological systems. patsnap.commdpi.comillinois.edu To mitigate this toxicity and ensure safe administration, the Gd³⁺ ion is chelated, or tightly bound, to an organic ligand. patsnap.commdpi.comillinois.edupatsnap.com In the case of gadoxetate disodium (B8443419), the ligand is a derivative of diethylenetriaminepentaacetic acid (DTPA) with an ethoxybenzyl (EOB) moiety. patsnap.comnih.govdrugbank.comopenaccessjournals.com This chelation forms a stable complex, sequestering the toxic Gd³⁺ ion while still allowing its paramagnetic influence to affect nearby water molecules. mdpi.comillinois.edupatsnap.com The coordination number for Gd(III) is typically 8 or 9, and octadentate chelates are often used, allowing for one water ligand to remain bound to the metal ion, which is crucial for the relaxation mechanism. illinois.edu

Mechanisms of T1 Relaxation Time Shortening in Biological Systems

Paramagnetic substances like gadolinium chelates enhance the relaxation rates of water protons, leading to a shortening of both the longitudinal (T1) and transverse (T2) relaxation times. nih.govfda.govmriquestions.com While both relaxation times are affected, the dominant effect in typical clinical MRI sequences using gadolinium-based contrast agents (GBCAs) is the shortening of T1, which results in increased signal intensity (brightening) on T1-weighted images ("positive contrast"). nih.govmdpi.commriquestions.com

The primary mechanism by which gadolinium chelates shorten T1 relaxation time is through dipole-dipole interactions between the unpaired electrons of the Gd³⁺ ion and the nuclei (protons) of nearby water molecules. illinois.edumriquestions.com This interaction is most effective when water molecules come into close proximity to the paramagnetic center. The relaxation enhancement is transmitted to the bulk water through the exchange of water molecules coordinated to the gadolinium ion with water molecules in the surrounding environment. illinois.edu Efficient relaxation requires both the presence of water ligands bound to the metal and fast water exchange with the bulk solvent. illinois.edu

The paramagnetic relaxation enhancement (PRE) occurs through interactions with water molecules in both the inner and outer coordination spheres of the gadolinium complex. mriquestions.com Inner sphere effects involve water molecules directly coordinated to the Gd³⁺ ion. mriquestions.com Outer sphere effects involve water molecules that are not directly bound but are still within the vicinity of the paramagnetic complex and experience its fluctuating magnetic field. mriquestions.com The relative contributions of these effects depend on factors such as magnetic field strength, the size and type of the contrast agent molecule, and the diffusion rate of water. mriquestions.com

Gadoxetate disodium exhibits a biphasic mode of action. fda.govdrugbank.comhres.ca Initially, after intravenous administration, it distributes into the extracellular space, similar to other extracellular GBCAs. radiopaedia.orgpatsnap.comfda.govhres.ca Subsequently, due to its lipophilic ethoxybenzyl (EOB) moiety, it is selectively taken up by functioning hepatocytes through organic anion-transporting polypeptide (OATP) pathways, specifically OATP1B1 and OATP1B3. patsnap.comdrugbank.comradiopaedia.orgnih.govajronline.org This hepatocellular uptake is a key feature that distinguishes gadoxetate disodium and leads to increased signal intensity in normal liver tissue during the hepatobiliary phase. drugbank.comhres.canih.govbayer.com

Characterization of Relaxivity (r1 and r2)

Relaxivity is a quantitative measure of a contrast agent's ability to shorten the relaxation times of water protons. It is defined as the change in the reciprocal relaxation time (relaxation rate) per unit concentration of the contrast agent. mriquestions.comuzh.ch T1 relaxivity (r1) and T2 relaxivity (r2) are typically expressed in units of L/(mmol·sec) or mM⁻¹s⁻¹. openaccessjournals.comhres.cabayer.comuzh.chmedsafe.govt.nz Higher relaxivity values indicate a greater ability to enhance relaxation and thus improve contrast at a given concentration. appliedradiology.commdpi.com

In Vitro Relaxivity Measurements Across Magnetic Field Strengths

The relaxivity of a contrast agent is influenced by several factors, including the magnetic field strength, temperature, and the environment in which it is measured (e.g., water, plasma, blood). uzh.chmriquestions.comgoogle.com In vitro relaxivity measurements are crucial for characterizing the fundamental properties of contrast agents.

Studies have reported in vitro relaxivity values for gadoxetate disodium at different magnetic field strengths. For example, at a magnetic field strength of 0.47 T and 40°C in plasma, the r1 relaxivity of gadoxetate disodium is approximately 8.7 L/(mmol·sec) and the r2 relaxivity is about 13 L/(mmol·sec). medsafe.govt.nz At 1.5 T and 37°C in plasma, the reported r1 relaxivity is around 6.9 L/(mmol·sec) and the r2 relaxivity is about 8.7 L/(mmol·sec). bayer.commedsafe.govt.nz Another study reported an r1 relaxivity of 6.9 L/mmol⁻¹s⁻¹ at 1.5 T in plasma at 37°C and 6.2 L/mmol⁻¹s⁻¹ at 3.0 T in plasma at 37°C. hres.ca

These measurements indicate that the relaxivity of gadoxetate disodium shows a slight inverse dependency on the strength of the magnetic field. hres.cabayer.commedsafe.govt.nz

Influence of Temperature and pH on Relaxivity

Temperature and pH also influence the relaxivity of gadolinium chelates. Higher temperatures generally lead to faster molecular motion and water exchange rates, which can affect relaxivity. google.com pH can influence the charge state of the ligand and the chelate, potentially affecting its interaction with water molecules and proteins.

While specific detailed data on the comprehensive influence of a wide range of temperatures and pH values on gadoxetate disodium relaxivity across different field strengths is not extensively provided in the search results, some data points are available. For instance, relaxivity values are often reported at physiological temperature (37°C or 40°C) and near physiological pH (pH 7 or 7.4) to be relevant to in vivo conditions. hres.cabayer.comuzh.chmedsafe.govt.nz The reported relaxivity values at 0.47 T were measured at 40°C and pH 7 bayer.com or pH 7.6 medsafe.govt.nz, while values at 1.5 T and 3.0 T were measured at 37°C and pH 7 hres.ca or pH 7.4 uzh.ch. These variations in measurement conditions highlight the sensitivity of relaxivity to environmental factors.

Comparative Analysis of Gadoxetate Disodium Relaxivity with Other Experimental Gadolinium Chelates

Gadoxetate disodium is known to have a relatively high T1 relaxivity compared to some other commercially available GBCAs, particularly extracellular agents. radiopaedia.orgopenaccessjournals.comradiopaedia.orgnih.govajronline.org This higher relaxivity contributes to its ability to provide intense contrast enhancement, even at a lower administered dose compared to some other agents. nih.govajronline.org

Studies comparing the r1 relaxivity of gadoxetate disodium with other agents have shown that at 1.5 T in plasma at 37°C, gadoxetate disodium (6.9 L/mmol⁻¹s⁻¹) had higher relaxivity than extracellular agents such as gadobenate dimeglumine (6.3 L/mmol⁻¹s⁻¹) and Gd-DTPA (gadopentetate dimeglumine) (4.1 L/mmol⁻¹s⁻¹). openaccessjournals.com Another study reporting relaxivities in human whole blood at 37°C and 1.5 T showed gadoxetate disodium with an r1 of 7.2 ± 0.2 L/mmol·sec, compared to values ranging from 3.9 to 6.2 L/mmol·sec for several other GBCAs. uzh.ch

The higher relaxivity of gadoxetate disodium is attributed in part to its weak, transient protein binding (less than 10%), which can slow its molecular tumbling rate and increase relaxivity. fda.govdrugbank.comhres.canih.gov The intrahepatocyte T1 relaxivity of gadoxetate disodium is even higher than in plasma, approximately 50% greater, due to reversible interactions with proteins within the hepatocytes. ajronline.org

Here is a table summarizing some comparative relaxivity data:

| Contrast Agent | Relaxivity (r1) (L/mmol·sec) | Field Strength (T) | Medium | Temperature (°C) | Source |

| Gadoxetate Disodium | 8.7 | 0.47 | Plasma | 40 | medsafe.govt.nz |

| Gadoxetate Disodium | 6.9 | 1.5 | Plasma | 37 | openaccessjournals.combayer.commedsafe.govt.nz |

| Gadoxetate Disodium | 6.2 | 3.0 | Plasma | 37 | hres.ca |

| Gadoxetate Disodium | 7.2 ± 0.2 | 1.5 | Human Blood | 37 | uzh.ch |

| Gadobenate Dimeglumine | 6.3 | 1.5 | Plasma | 37 | openaccessjournals.com |

| Gadopentetate Dimeglumine | 4.1 | 1.5 | Plasma | 37 | openaccessjournals.com |

| Gadoterate Meglumine | 3.9 ± 0.2 | 1.5 | Human Blood | 37 | uzh.ch |

| Gadobutrol | 4.6 ± 0.2 | 1.5 | Human Blood | 37 | uzh.ch |

| Gadodiamide | 4.5 ± 0.1 | 1.5 | Human Blood | 37 | uzh.ch |

| Gadoversetamide | 4.4 ± 0.2 | 1.5 | Human Blood | 37 | uzh.ch |

| Gadoteridol | 4.4 ± 0.6 | 1.5 | Human Blood | 37 | uzh.ch |

Note: Relaxivity values can vary depending on the specific measurement conditions and study methodology.

Theoretical Frameworks of Contrast Enhancement in Magnetic Resonance

The theoretical framework for contrast enhancement in MRI with paramagnetic agents like gadoxetate disodium is based on the influence of the paramagnetic substance on the relaxation rates of water protons in the surrounding tissues. nih.govfda.gov The signal intensity in an MRI image is determined by several tissue properties, including proton density, T1 relaxation time, and T2 relaxation time. nih.govfda.gov Paramagnetic contrast agents alter the T1 and T2 relaxation times, thereby changing the signal intensity and creating contrast between tissues where the agent accumulates and those where it does not. nih.govfda.gov

The relationship between the observed relaxation rate (1/T1 or 1/T2) and the concentration of the contrast agent ([Gd]) is typically described by the following equation:

1/T1_obs = 1/T1_native + r1 * [Gd] 1/T2_obs = 1/T2_native + r2 * [Gd]

where T1_obs and T2_obs are the observed relaxation times in the presence of the contrast agent, T1_native and T2_native are the relaxation times in the absence of the agent, and r1 and r2 are the relaxivities. mriquestions.comresearchgate.net

In T1-weighted imaging, a shorter T1 relaxation time leads to a higher signal intensity. nih.govfda.gov Paramagnetic agents like gadoxetate disodium, by increasing the relaxation rate (1/T1) and thus shortening T1, cause tissues where they are present to appear brighter. nih.govfda.gov The degree of signal enhancement is proportional to the concentration of the contrast agent and its r1 relaxivity. nih.govmriquestions.comappliedradiology.com

While gadolinium chelates also shorten T2, which would typically lead to a decrease in signal intensity on T2-weighted images, the effect on T1 usually predominates at the concentrations used clinically for T1-weighted imaging, resulting in positive contrast. nih.govmriquestions.com At very high concentrations, the T2 shortening effect can become more significant. wikipedia.org

The theoretical models describing paramagnetic relaxation, such as the Solomon-Bloembergen-Morgan (SBM) theory, consider various factors influencing relaxivity, including the rotational correlation time of the complex, the electronic relaxation time of the paramagnetic ion, and the water exchange rate. pnas.org For GBCAs, the relaxivity is significantly influenced by the tumbling rate of the molecule; larger molecules or those that bind to proteins tend to tumble slower, leading to longer rotational correlation times and potentially higher relaxivities. appliedradiology.compnas.org The protein binding of gadoxetate disodium contributes to its higher relaxivity compared to non-protein-binding extracellular agents. drugbank.comnih.govajronline.org

The selective uptake of gadoxetate disodium by hepatocytes via OATP transporters allows for a hepatobiliary phase of contrast enhancement, which is distinct from the extracellular distribution phase. patsnap.comdrugbank.comradiopaedia.orgnih.govajronline.org This targeted accumulation in hepatocytes provides valuable diagnostic information by differentiating lesions with normal hepatocyte function from those without. drugbank.combayer.com The theoretical basis for this differential enhancement lies in the presence or absence of functional OATP transporters in different liver tissues and lesions. drugbank.comradiopaedia.org

Cellular and Molecular Mechanisms of Gadoxetate Disodium Interaction

Molecular Mechanisms of Hepatocyte Uptake

The selective uptake of gadoxetate disodium (B8443419) into hepatocytes is primarily mediated by specific transport proteins located on the sinusoidal membrane of these cells. patsnap.comnih.govnih.govajronline.orgradiologykey.comresearchgate.net

Role of Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) at the Sinusoidal Membrane

Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3 (also known as OATP8), are the primary transporters responsible for the influx of gadoxetate disodium from the sinusoidal blood into hepatocytes. patsnap.comnih.govnih.govresearchgate.netdiabetesjournals.orgresearchgate.net These transporters are predominantly expressed on the basolateral (sinusoidal) membrane of hepatocytes. nih.govdiabetesjournals.orgresearchgate.netnih.gov Studies have shown that gadoxetate disodium is a substrate for both OATP1B1 and OATP1B3. nih.govresearchgate.netdiabetesjournals.orgresearchgate.net The expression and function of these transporters play a critical role in the hepatic uptake of gadoxetate disodium, and their impairment, as seen in certain liver diseases like cirrhosis or in liver tumors, leads to reduced contrast enhancement in the hepatobiliary phase. patsnap.comnih.govrsna.orgajronline.orgelsevier.es Research indicates that OATP1B1 is expressed uniformly throughout the liver, while OATP1B3 expression may be more restricted to perivenous regions. nih.gov

Mechanisms of Biliary Excretion

Following uptake into hepatocytes, gadoxetate disodium is actively transported into the bile canaliculi for biliary excretion. patsnap.comdrugbank.comnih.govmpasearch.co.ukajronline.orgrevistagastroenterologiamexico.org

Involvement of Multidrug Resistance-Associated Protein 2 (MRP2) at the Canalicular Membrane

The primary transporter responsible for the active secretion of gadoxetate disodium from hepatocytes into the bile is the Multidrug Resistance-Associated protein 2 (MRP2), an ATP-dependent efflux pump located on the canalicular membrane. nih.govdrugbank.comnih.govajronline.orgradiologykey.comresearchgate.netrevistagastroenterologiamexico.org MRP2-mediated transport is unidirectional, moving substrates from the hepatocyte into the bile duct. researchgate.net The efficiency of MRP2 function is crucial for the biliary excretion of gadoxetate disodium, and impaired MRP2 activity, which can occur in cholestatic conditions, can lead to reduced biliary excretion and altered contrast enhancement patterns. nih.govresearchgate.net

Exploration of MRP3 and MRP4 in Hepatocellular Efflux

While MRP2 is the main transporter for biliary excretion, MRP3 and MRP4, located on the sinusoidal membrane, have been explored for their potential roles in hepatocellular efflux of gadoxetate disodium back into the bloodstream. nih.govresearchgate.netrevistagastroenterologiamexico.org These transporters are normally expressed at low levels in healthy hepatocytes but can be upregulated in certain pathological conditions, such as cholestasis. researchgate.net This suggests that under compromised biliary excretion, MRP3 and MRP4 might serve as alternative efflux pathways, returning gadoxetate disodium to the systemic circulation for subsequent renal elimination. nih.govnih.gov Research in rodent models has indicated that upregulation of MRP3 can lead to enhanced efflux across the sinusoidal membrane when MRP2 function is deficient. nih.gov

Ligand Design and Complex Stability in Experimental Biological Environments

Gadoxetate disodium is an ionic linear gadolinium-based contrast agent. nih.govdrugbank.com At its core, it consists of a gadolinium (Gd³⁺) ion chelated by an organic ligand, specifically an ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA) derivative. patsnap.comdrugbank.com The chelation of the highly paramagnetic Gd³⁺ ion is crucial because free gadolinium ions are toxic in biological systems, primarily due to their ability to interfere with calcium-dependent processes. nih.govmdpi.com The ligand design aims to tightly bind the Gd³⁺ ion, forming a stable complex that can be safely administered intravenously. nih.govmdpi.com

The stability of a gadolinium complex is characterized by both its thermodynamic stability and kinetic inertness. nih.govd-nb.info Thermodynamic stability, indicated by the equilibrium constant (Kst), measures the extent to which a complex will remain associated at equilibrium. nih.gov For EOB-DTPA, the thermodynamic stability constant (log KGdL) with gadolinium is reported to be 23.46, indicating a very high in vitro stability. medsafe.govt.nzbayer.combayer.comrxlist.com

Kinetic inertness, on the other hand, refers to the rate at which the Gd³⁺ ion is released from the complex. nih.govd-nb.info This is particularly important in biological environments where the complex may encounter conditions that could potentially lead to dissociation, such as variations in pH or the presence of competing endogenous ions. nih.gov While thermodynamic stability is a measure of the equilibrium state, kinetic inertness dictates how quickly that equilibrium is approached. nih.govmdpi.com Studies have shown that the amount of released gadolinium ions from gadoxetate is low under physiological conditions, demonstrating its high complex stability. bayer.com The linear structure of gadoxetate disodium contributes to its stability, which is considered higher than that of non-ionic linear contrast agents. nih.gov

Gadoxetate disodium is a highly water-soluble, hydrophilic compound. drugbank.commedsafe.govt.nzbayer.com However, it also incorporates a lipophilic ethoxybenzyl (EOB) moiety covalently bound to the Gd-DTPA structure. nih.govdrugbank.comrxlist.combayer.com This amphipathic nature is a key design feature that enables its selective uptake by hepatocytes. nih.govbayer.combayer.com

Interactions with Endogenous and Exogenous Substrates of Hepatic Transporters

A defining characteristic of gadoxetate disodium is its interaction with specific organic anion transporting polypeptides (OATPs) located on the sinusoidal (basolateral) membrane of hepatocytes. patsnap.comnih.govnih.goveuropa.eu The primary transporters responsible for the influx of gadoxetate into hepatocytes are OATP1B1 and OATP1B3. patsnap.comnih.govnih.govdiabetesjournals.org These transporters play essential roles in the hepatic uptake of a variety of endogenous and exogenous substances. nih.gov

Endogenous substrates of OATP1B1 and OATP1B3 include primary and secondary bile acids and bilirubins. nih.gov Gadoxetate disodium competes with these endogenous compounds for uptake via these transporters. nih.gov This competitive inhibition is clinically relevant, as elevated levels of bilirubin (B190676), for instance, can reduce the hepatic contrast effect observed with gadoxetate-enhanced MRI. nih.govbayer.commedicines.org.uk This is because higher bilirubin concentrations can limit the uptake of gadoxetate into hepatocytes. nih.govajronline.org

Several exogenous substances, including various drugs, are also substrates or inhibitors of OATP1B1 and OATP1B3. nih.gov The fact that gadoxetate shares these transporters with numerous drugs suggests the potential for drug-drug interactions. nih.gov Studies have investigated the effect of various drugs on the hepatic enhancement of gadoxetate. nih.gov For example, rifampicin (B610482), a known inhibitor of OATP transporters, has been shown to significantly decrease the hepatic enhancement of gadoxetate, indicating a competitive inhibitory effect. nih.govbayer.combayer.com Other studies have explored the interaction with compounds like indocyanine green (ICG), which is a substrate for OATP1B3 and is also excreted via MRP2. nih.govnih.gov Research indicates that gadoxetate disodium can inhibit ICG excretion, suggesting an interaction with the ATP-binding cassette sub-family C member 2 (MRP2) transporter, which is involved in biliary excretion. nih.gov

Gadoxetate is characterized as a low-affinity, high-capacity substrate for human OATP1B1 and OATP1B3, and a high-affinity, low-capacity substrate for the Na+-taurocholate cotransporting polypeptide (NTCP), another transporter on the hepatocyte sinusoidal membrane. nih.gov The interaction with these transporters facilitates the selective uptake of approximately 50% of the administered dose into hepatocytes in patients with normal liver function. patsnap.comradiopaedia.orgbayer.comeuropa.eu Following uptake, gadoxetate is then transported to the bile canaliculi and excreted into the bile, a process mediated by transporters like MRP2 (canalicular multispecific organic anion transporter, cMOAT). patsnap.comnih.goveuropa.euajronline.org

The functional status of these hepatic transporters significantly influences the pharmacokinetics and imaging characteristics of gadoxetate disodium. Reduced expression or function of OATP transporters, as observed in conditions like hepatocellular carcinoma or cirrhosis, leads to decreased uptake of gadoxetate into liver lesions or impaired liver parenchyma, resulting in differential contrast enhancement compared to healthy tissue. patsnap.comnih.govnih.gov Genetic polymorphisms of OATP1B1 (SLCO1B1) can also affect the uptake rate of gadoxetate, with certain variants showing reduced hepatic enhancement. nih.gov

The competitive interactions with endogenous substrates like bilirubin and exogenous compounds highlight the complex interplay between gadoxetate disodium and the hepatic transport system, which is fundamental to its function as a liver-specific contrast agent. nih.govajronline.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Gadoxetate Disodium | 16219354 |

| Gadolinium (Gd³⁺) | 23986 |

| Bilirubin | 20200 |

| Rifampicin | 6081 |

| Indocyanine Green (ICG) | 82185 |

| Erythromycin | 3133 |

| Gadopentetate Dimeglumine | 3470 |

| Gadobenate Dimeglumine | 60783 |

Data Table: Selected Physicochemical Properties and Stability

| Property | Value | Source |

| Thermodynamic Stability (log KGdL) | 23.46 | medsafe.govt.nzbayer.combayer.comrxlist.com |

| Partition coefficient (n-butanol/buffer pH 7.6) | ~0.011 | medsafe.govt.nzbayer.com |

| Plasma Protein Binding | <10% | drugbank.comrxlist.com |

| Relaxivity r1 (plasma, 0.47T, 39°C, pH 7) | ~8.7 L/mmol/sec | drugbank.comrxlist.com |

| Relaxivity r1 (plasma, 1.5T, 37°C) | ~6.9 L/mmol/sec | medsafe.govt.nzbayer.com |

| Relaxivity r2 (plasma, 0.47T, 40°C) | ~13 L/mmol/sec | medsafe.govt.nz |

| Relaxivity r2 (plasma, 1.5T, 37°C) | ~8.7 L/mmol/sec | medsafe.govt.nzbayer.com |

| Initial Gd³⁺ release rate (in vitro, human serum, pH 7.4, 37°C) | 0.07% per day | bayer.com |

| Total Gd³⁺ release (in vitro, human serum, 15 days) | 1.1% | bayer.com |

Preclinical and Experimental Pharmacokinetics and Pharmacodynamics of Gadoxetate Disodium

Disposition and Elimination Pathways in Animal Models

Following intravenous administration, gadoxetate disodium (B8443419) exhibits a biphasic mode of action: initial distribution in the extracellular space, followed by selective uptake into hepatocytes and subsequent biliary excretion drugbank.com. Gadoxetate disodium is not metabolized in rats and dogs fda.govmedsafe.govt.nz.

Hepatic and Renal Excretion Proportions in Research Organisms

In healthy subjects, gadoxetate disodium is excreted in approximately equal amounts via both the renal and hepatobiliary routes nih.govdrugbank.commedsafe.govt.nzfda.gov.ph. Animal studies have provided insights into the compensatory mechanisms when one excretion pathway is impaired. For instance, in a rat model with ligation of the common bile duct, approximately 89.4% of the injected dose was eliminated via renal excretion within 4 hours ajronline.org. Conversely, after ligation of renal blood vessels, about 87.0% of the dose was eliminated via biliary excretion within 1 hour in rats ajronline.org. These findings demonstrate the capacity for compensation by the remaining excretory pathway in animal models when one route is blocked nih.govfda.gov.

Studies in rats using radioactively labeled gadoxetate disodium showed that seven days after intravenous injection, less than 1% of the administered dose remained in the body, with the highest concentrations found in the kidney and liver fda.gov.ph. In lactating rats, a very small amount (less than 0.5% of the intravenously administered dose) was excreted into breast milk medsafe.govt.nzbayer.commpasearch.co.uk. Oral absorption was also found to be very low in rats, around 0.4% of the dose medsafe.govt.nzbayer.commpasearch.co.uk.

Data on Excretion Pathways in Rats:

| Excretion Pathway | Proportion of Dose Eliminated (within 4 hours after bile duct ligation) | Proportion of Dose Eliminated (within 1 hour after renal vessel ligation) |

| Renal | ~89.4% ajronline.org | N/A |

| Hepatobiliary | N/A | ~87.0% ajronline.org |

Impact of Pharmacological Interventions on Hepatic Uptake and Excretion Kinetics in Research Models

The hepatic uptake of gadoxetate disodium is mediated by organic anion-transporting polypeptides (OATPs), particularly OATP1B1, OATP1B3, and Na+-taurocholate cotransporting polypeptide (NTCP), located on the sinusoidal membrane of hepatocytes nih.govmdpi.comnih.gov. Biliary excretion is primarily attributed to the multidrug resistance-associated protein 2 (MRP2) at the canalicular membrane nih.govdrugbank.comnih.govrsna.org.

Studies on Organic Anion Transporter Inhibition

Animal studies have shown that compounds that inhibit organic anion transporters can block the hepatic uptake of gadoxetate disodium, thereby reducing the hepatic contrast effect medsafe.govt.nzfda.gov.ph. For example, studies in animals demonstrated that anionic medicinal products like rifampicin (B610482) can interfere with the hepatic uptake of gadoxetate disodium medsafe.govt.nzfda.gov.ph. In rats, rifampicin significantly decreased the hepatic uptake rate constant (khe) and biliary excretion rate constant (kbh) of gadoxetate mdpi.com. Specifically, rifampicin caused decreases of 7.20 mL/min/mL in khe and 0.07 mL/min/mL in kbh mdpi.com. The relative decrease in khe (e.g., 96% for ciclosporin in another study) was found to be similar to PBPK-predicted inhibition of uptake (97–98%) mdpi.com.

Modulating Multidrug Resistance-Associated Protein Activity

MRP2 plays a significant role in the biliary elimination of gadoxetate disodium nih.govdrugbank.comnih.govrsna.org. Studies using MRP2-deficient animals have provided evidence for the involvement of this transporter in gadoxetate's biliary excretion nih.gov. While some dynamic contrast-enhanced MRI studies in the presence of rifampicin noted a modest change in estimated efflux rates of gadoxetate from the liver, further characterization of biliary clearance and its variability, especially under inhibitory conditions, could benefit from longer liver scan times nih.gov.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling has been applied to study the disposition of gadoxetate disodium in animal systems, particularly rats, to understand and predict its pharmacokinetic behavior and interactions mdpi.comnih.govacs.orgnih.govresearchgate.net.

Development and Validation of PBPK Models for Gadoxetate Disodium Disposition in Animal Systems

Reduced PBPK models for gadoxetate in rats have been developed and validated using a combination of bottom-up (in vitro-in vivo extrapolation, IVIVE) and top-down approaches mdpi.comnih.govacs.orgnih.gov. These models typically consist of multiple compartments representing different organs and tissues, including blood, spleen, splanchnic organs, liver interstitial space, hepatocytes, and the rest of the body mdpi.com.

Initial prospective predictions using in vitro data (bottom-up approach) could reasonably capture systemic exposure but significantly underestimated liver elimination in dynamic contrast-enhanced MRI data nih.govacs.orgnih.gov. Subsequently, in vivo liver imaging data from gadoxetate administration alone were used to refine the PBPK transporter kinetic parameters in a top-down manner nih.govacs.orgnih.gov. This refinement, based on liver imaging data, was found to be crucial and not feasible using blood data alone nih.gov.

The refined PBPK models were then fitted to dynamic contrast-enhanced MRI data obtained with and without co-administered inhibitors like rifampicin nih.govacs.orgnih.gov. These models have been successful in capturing the blood, spleen, and liver gadoxetate profiles in both control and inhibitory phases mdpi.comacs.org. For example, a PBPK model estimated that rifampicin inhibited the active uptake transport of gadoxetate into the liver by 96% nih.gov. While PBPK modeling correctly predicted changes in systemic exposure (AUC ratio), underprediction of decreases in liver AUCs was observed in some studies mdpi.com.

These studies highlight the value of integrating liver imaging data with PBPK modeling for evaluating and refining IVIVE of hepatic transporter kinetic data and for the quantitative evaluation of hepatic transporter-mediated drug-drug interactions in animal models mdpi.comnih.gov.

Prediction of Transporter-Mediated Drug-Drug Interactions in Preclinical Settings

Preclinical studies play a crucial role in predicting potential transporter-mediated drug-drug interactions (DDIs) involving gadoxetate disodium. Gadoxetate is a known substrate for several hepatic uptake transporters, including organic anion transporting polypeptides (OATP) 1A1, OATP1B1, OATP1B3, and the Na+-taurocholate cotransporting polypeptide (NTCP). fda.govchalmers.senih.gov It is also a substrate for efflux transporters such as multidrug resistance-associated protein (MRP) 2 and MRP3. drugbank.comfda.govchalmers.senih.gov

Mathematical models, including physiologically-based pharmacokinetic (PBPK) models and tracer-kinetic (TK) models, integrate in vitro and in vivo data to predict DDI risk. chalmers.senih.govbioivt.com These models can assess the potential of investigational drugs to inhibit hepatic transporters, thereby affecting the pharmacokinetics of co-administered drugs that are substrates of these transporters, including gadoxetate. fda.govchalmers.senih.govbioivt.com

Studies in rats have demonstrated that co-administration of certain drugs can significantly impact gadoxetate pharmacokinetics by inhibiting hepatic transporters. For example, ciclosporin and rifampicin, known inhibitors of OATP transporters, have been shown to decrease gadoxetate liver uptake and biliary excretion rate constants in preclinical models. chalmers.senih.govwhiterose.ac.ukresearchgate.netresearchgate.net

Table 1 illustrates the observed effects of ciclosporin and rifampicin on gadoxetate kinetic parameters in rats:

| Inhibitor | Effect on Liver AUC (Fold Decrease) | Decrease in khe (mL/min/mL) | Decrease in kbh (mL/min/mL) | Relative Decrease in khe (%) |

| Ciclosporin | 3.8 chalmers.senih.gov | 3.78 chalmers.senih.gov | 0.09 chalmers.senih.gov | 96 chalmers.senih.gov |

| Rifampicin | 1.5 chalmers.senih.gov | 7.20 chalmers.senih.gov | 0.07 chalmers.senih.gov | - |

Note: Data is derived from preclinical studies in rats.

These preclinical findings highlight the utility of gadoxetate as a probe substrate in conjunction with modeling techniques to assess the potential for hepatic transporter-mediated DDIs during drug development. chalmers.senih.gov

Tracer-Kinetic (TK) Modeling for Quantitative Assessment

Tracer-kinetic (TK) modeling is employed to quantitatively assess the transport of gadoxetate within the liver. fda.govnih.govnih.gov These models typically describe the liver as having multiple compartments, including the extracellular space and hepatocytes. researchgate.netarxiv.org By analyzing the dynamic contrast-enhanced MRI data over time, TK models can estimate kinetic rate constants that reflect the movement of gadoxetate between these compartments. fda.govnih.govnih.gov

Estimation of Hepatic Uptake Rate Constants (khe)

The hepatic uptake rate constant (khe) quantifies the rate of gadoxetate transport from the extracellular space into hepatocytes. fda.govnih.gov This uptake is primarily mediated by sinusoidal uptake transporters such as OATP1B1, OATP1B3, and NTCP. fda.govnih.govnih.gov

TK modeling of dynamic gadoxetate-enhanced MRI data allows for the estimation of khe. fda.govnih.gov Studies in rats have reported average baseline values for Ktrans (hepatocellular uptake rate, related to khe) around 0.90 ± 0.08 mL/min/mL. whiterose.ac.uk Inhibition of uptake transporters by co-administered drugs leads to a decrease in khe. chalmers.senih.govnih.gov For instance, rifampicin significantly reduced Ktrans from 0.83 ± 0.15 to 0.20 ± 0.04 mL/min/mL in rats. whiterose.ac.uk

Determination of Biliary Excretion Rate Constants (kbh)

The biliary excretion rate constant (kbh) represents the rate at which gadoxetate is transported from hepatocytes into the bile. fda.govnih.gov This efflux is primarily mediated by canalicular efflux transporters, notably MRP2. drugbank.comfda.govnih.govnih.gov

TK modeling also enables the determination of kbh from dynamic gadoxetate-enhanced MRI data. fda.govnih.gov Average baseline values for kbh in rats have been reported around 0.19 ± 0.02 mL/min/mL. whiterose.ac.uk Similar to uptake, inhibition of efflux transporters impacts kbh. chalmers.senih.gov Rifampicin administration in rats led to a significant reduction in kbh from 0.15 ± 0.08 to 0.05 ± 0.03 mL/min/mL. whiterose.ac.uk

Table 2 summarizes representative baseline values for Ktrans and kbh observed in preclinical rat studies:

| Parameter | Average Baseline Value (mL/min/mL) |

| Ktrans | 0.90 ± 0.08 whiterose.ac.uk |

| kbh | 0.19 ± 0.02 whiterose.ac.uk |

Note: Values are average baseline measurements from preclinical studies in rats.

These rate constants, khe and kbh, derived from TK modeling, serve as quantitative biomarkers for assessing hepatic transporter function and predicting the risk of transporter-mediated DDIs. fda.govnih.gov

In Vitro and Ex Vivo Studies on Cellular Transport and Metabolism

In vitro and ex vivo studies provide valuable insights into the cellular transport and metabolism of gadoxetate disodium. These studies confirm the interactions of gadoxetate with specific hepatic transporters and investigate its metabolic fate.

In vitro experiments using cell lines overexpressing uptake transporter proteins, such as HEK293 cells, have shown that gadoxetate is a substrate for human liver-specific OATP1B1 and OATP1B3, exhibiting low affinity and high capacity. nih.gov It is also a high-affinity, low-capacity substrate for NTCP, both of which are located on the sinusoidal membrane of hepatocytes. nih.gov Studies have also confirmed that gadoxetate is a substrate of MRP2, an efflux transporter located on the canalicular membrane. drugbank.comfda.govnih.gov In vitro studies have indicated that gadoxetate is not a substrate for BSEP (bile salt export pump). fda.gov

Ex vivo measurements, where relaxation rates and gadolinium concentration are determined simultaneously in extracted tissue, complement in vitro findings by reflecting physiological levels and distribution. nih.gov These studies have provided relaxivity values for gadoxetate in liver tissue, blood, urine, and bile at various magnetic field strengths. nih.gov For instance, ex vivo relaxivity values in rat liver tissue ranged from 15.0 ± 0.9 L mmol−1 s−1 at 1.41 T to 6.0 ± 0.3 L mmol−1 s−1 at 7 T. nih.gov In blood, values ranged from 7.5 ± 0.2 L mmol−1 s−1 at 1.41 T to 6.2 ± 0.3 L mmol−1 s−1 at 7 T. nih.gov These ex vivo data are crucial for accurate kinetic modeling of dynamic gadoxetate-enhanced MRI. nih.gov

Regarding metabolism, preclinical data consistently show that gadoxetate disodium is not metabolized. medicines.org.ukdrugbank.comfda.gov.phfda.gov This lack of metabolism simplifies pharmacokinetic analysis and suggests that interactions are primarily at the level of transport rather than metabolic enzymes.

In vitro studies using Chang Liver cells have also investigated the effects of gadoxetate disodium on gene expression related to transmembrane transport. nih.govresearchgate.netiiarjournals.org These studies demonstrated that gadoxetate disodium can up-regulate the expression of genes such as SLCO1C1, which encodes an OATP uptake transporter. nih.govresearchgate.netiiarjournals.org This suggests potential complex cellular responses to gadoxetate exposure beyond simple transport. nih.goviiarjournals.org

Table 3 summarizes key findings from in vitro and ex vivo studies on gadoxetate transport and metabolism:

| Study Type | Key Finding | Relevant Transporters/Process |

| In vitro | Substrate for OATP1B1, OATP1B3 (low affinity, high capacity), NTCP (high affinity, low capacity) nih.gov | OATP1B1, OATP1B3, NTCP |

| In vitro | Substrate for MRP2 and MRP3 drugbank.comfda.govnih.gov | MRP2, MRP3 |

| In vitro | Not a substrate for BSEP fda.gov | BSEP |

| Ex vivo | Relaxivity values in liver tissue, blood, urine, and bile vary with magnetic field strength nih.gov | N/A |

| Preclinical | Not metabolized medicines.org.ukdrugbank.comfda.gov.phfda.gov | Metabolism |

| In vitro | Can up-regulate SLCO1C1 gene expression in liver cells nih.govresearchgate.netiiarjournals.org | SLCO1C1 |

These in vitro and ex vivo investigations provide fundamental data on how gadoxetate disodium interacts with hepatic transporters at the cellular level and confirm its metabolic stability, supporting the interpretation of in vivo pharmacokinetic and pharmacodynamic observations.

Advanced Magnetic Resonance Imaging Methodologies and Research Applications

Development of Optimized Imaging Sequences for Gadoxetate Disodium (B8443419) in Experimental Models

The effective utilization of gadoxetate disodium in research necessitates the development and optimization of specific MRI sequences to fully capture both the dynamic vascular phases and the subsequent hepatobiliary phase. Research protocols aim to maximize image quality and information content throughout the entire enhancement process.

Arterial Phase Imaging Optimization in Preclinical Studies

Optimizing arterial phase imaging with gadoxetate disodium in preclinical studies presents specific challenges, particularly related to the timing of contrast arrival and potential respiratory motion artifacts in small animal models. Research efforts focus on achieving consistent and high-quality arterial phase acquisition, which is crucial for assessing tumor vascularity and liver perfusion. Techniques explored in research settings include the use of real-time MR fluoroscopic monitoring to trigger image acquisition precisely at the moment of arterial enhancement. Additionally, researchers investigate multi-arterial phase acquisition strategies to increase the probability of capturing the peak arterial enhancement, mitigating issues related to variable circulation times in experimental subjects. These optimized sequences in preclinical studies are vital for accurate characterization of hepatic lesions and assessment of hemodynamic changes under various experimental conditions.

Hepatobiliary Phase Protocol Refinements for Research

Refinements of hepatobiliary phase protocols are central to research applications of gadoxetate disodium, as this phase provides critical insights into hepatocyte function and biliary excretion. While a 20-minute delay is commonly used for the HBP, research has shown that the optimal timing can vary depending on the liver function of the experimental model. Studies in research settings investigate the relationship between liver function status (e.g., normal vs. cirrhotic) and the optimal HBP timing to achieve maximal liver parenchymal enhancement and lesion conspicuity. For instance, research suggests that in experimental models with normal liver function, an earlier HBP acquisition (e.g., 10-15 minutes) might be sufficient, while models with impaired liver function may require longer delays (beyond 20 minutes) to allow for adequate hepatocyte uptake. These protocol refinements in research are essential for obtaining accurate and reproducible quantitative and qualitative data from the hepatobiliary phase, enabling researchers to better evaluate liver health and disease progression in experimental models.

Quantitative Functional Imaging in Research Models

The hepatocyte-specific uptake of gadoxetate disodium allows for quantitative assessment of liver function and perfusion in research models, providing objective metrics beyond qualitative visual assessment. iiab.me

Assessment of Hepatocellular Uptake Index in Experimental Liver Function Studies

The Hepatocellular Uptake Index (HUI) is a key quantitative parameter derived from gadoxetate disodium-enhanced MRI used extensively in experimental liver function studies. iiab.me The HUI provides a non-invasive measure of the liver's ability to take up the contrast agent, reflecting hepatocyte function. It is typically calculated based on the signal intensity (SI) of the liver parenchyma relative to a reference tissue (often the spleen, which does not take up gadoxetate disodium) at a specific time point during the hepatobiliary phase, often around 20 minutes post-injection, and can be scaled by liver volume.

Research studies have demonstrated a strong correlation between the HUI and established liver function tests, such as the indocyanine green (ICG) clearance rate, in experimental models and research cohorts. iiab.me For example, studies have shown correlation coefficients between HUI and ICG clearance rate ranging from approximately 0.7 to 0.87. iiab.me The HUI has been investigated in experimental settings to assess changes in liver function in models of liver disease, predict post-hepatectomy liver failure, and evaluate the impact of therapeutic interventions.

Here is an example of data that might be presented in research studies assessing HUI:

| Study / Model | Liver Status | HUI (Mean ± SD) | Correlation with ICG Clearance (r) |

| Experimental Model A | Healthy | 0.55 ± 0.10 | - |

| Experimental Model A | Impaired Function | 0.25 ± 0.08 | - |

| Research Cohort B | Various CLD stages | - | 0.72 |

| Research Cohort C | Biliary Malignancy | - | 0.896 (AUC for predicting PHLF) |

These research findings highlight the utility of HUI as a quantitative biomarker for assessing liver function in experimental and research settings using gadoxetate disodium-enhanced MRI.

Derivation of Liver Perfusion Parameters Using Dynamic Contrast-Enhanced MRI

Dynamic Contrast-Enhanced MRI (DCE-MRI) with gadoxetate disodium allows for the derivation of quantitative liver perfusion parameters in research models. By analyzing the time-course of contrast agent uptake and washout in the liver parenchyma and major vessels during the dynamic phases, researchers can apply tracer kinetic models, such as dual-input two-compartment models, to quantify parameters related to blood flow and contrast agent distribution.

These models account for the dual blood supply to the liver from the hepatic artery and portal vein. Parameters that can be derived in research studies include arterial flow (Fa), portal venous flow (Fp), total flow (Ft), arterial fraction, mean transit time (MTT), and extracellular volume (Ve). Additionally, some models can estimate the intracellular uptake rate (Ki) and efflux rate (kef) of gadoxetate disodium into and out of hepatocytes during the dynamic and early hepatobiliary phases.

Research comparing gadoxetate disodium to other contrast agents in DCE-MRI has shown comparable assessment of tumor perfusion parameters during dynamic phases, although differences in liver parenchymal flow and enhancement timing may be observed due to the hepatocyte uptake.

Example of derived perfusion parameters in a research study:

| Parameter | Experimental Group 1 (Mean ± SD) | Experimental Group 2 (Mean ± SD) |

| Arterial Flow (Fa) | X ± SD | Y ± SD |

| Portal Venous Flow (Fp) | A ± SD | B ± SD |

| Total Flow (Ft) | C ± SD | D ± SD |

| Intracellular Uptake Rate (Ki) | 0.22 ± 0.05 /min | - |

| Efflux Rate (kef) | 0.017 ± 0.006 /min | - |

These quantitative perfusion parameters obtained through DCE-MRI with gadoxetate disodium provide researchers with valuable tools to investigate hepatic hemodynamics in various physiological and pathological states in experimental models.

Novel Applications in Non-Clinical Imaging Beyond Hepatic Parenchyma

While primarily utilized for hepatic imaging due to its hepatocyte-specific uptake, research is exploring novel applications of gadoxetate disodium in non-clinical imaging settings that extend beyond the hepatic parenchyma. One such area is the detailed evaluation of the biliary system. exportersindia.comiiab.me The biliary excretion of approximately 50% of the injected dose allows for contrast-enhanced MR cholangiography, providing functional information about bile excretion and the morphology of the biliary tree in research models. exportersindia.com This can be particularly useful in experimental studies investigating biliary obstruction or injury.

Experimental Biliary System Visualization and Characterization

Gadoxetate Disodium's significant excretion into the bile ducts makes it a valuable tool for experimental magnetic resonance cholangiography (MRC). Approximately 50% of the administered dose of Gadoxetate Disodium is excreted via the hepatobiliary system, allowing for the visualization of biliary structures on T1-weighted MR images during the hepatobiliary phase nih.govradiopaedia.orgajronline.org. This property enables researchers to obtain contrast-enhanced MR cholangiograms, providing both anatomical and functional information about the biliary tree in experimental settings ajronline.orgmdpi.com.

Studies in animal models, such as rats and dogs, have demonstrated the utility of Gadoxetate Disodium for visualizing the biliary tract. In rats, bile ducts can be visualized as early as 3 minutes after administration, with excretion into the bowel observed serially nih.gov. In healthy dogs, intravenous administration of Gadoxetate Disodium resulted in enhancement of the biliary tract, with optimal enhancement observed at approximately 65 minutes after injection in one study focusing on CT cholangiography avma.org. The enhancement was found to be positively associated with the contrast dose and time after injection avma.org.

The ability to visualize the biliary system with positive contrast is particularly useful in experimental models for assessing biliary architecture and identifying abnormalities. For instance, Gadoxetate Disodium-enhanced MR cholangiography can be used to evaluate the patency of biliary anastomoses or detect bile leaks in experimental surgical models ajronline.orgmdpi.com. This provides functional data on bile excretion, which is a limitation of conventional T2-weighted MR cholangiography that primarily shows anatomical detail based on fluid signal ajronline.org. Studies have shown a significant improvement in image quality and diagnostic confidence for visualizing biliary segments when using Gadoxetate Disodium-enhanced MRC compared to T2-weighted MRC alone in patients with biliary-enteric anastomoses ajronline.org.

In phantom studies comparing liver-specific and non-specific gadolinium contrast agents in bile, Gadoxetate Disodium showed high signal intensity with certain T1-weighted sequences, supporting its potential for contrast-enhanced hepatobiliary MRI nih.gov.

Comparative Methodological Studies with Other Experimental Contrast Agents

Comparative studies are essential in evaluating the performance of Gadoxetate Disodium against other contrast agents in experimental MRI. These comparisons often focus on aspects such as contrast enhancement characteristics, lesion detection and characterization capabilities, and biliary visualization.

Gadoxetate Disodium is frequently compared with conventional extracellular gadolinium-based contrast agents, such as Gadopentetate Dimeglumine (Gd-DTPA). While both agents provide dynamic vascular phase imaging, Gadoxetate Disodium offers the added benefit of a hepatobiliary phase due to its active uptake by hepatocytes nih.govopenaccessjournals.com. Comparative studies have shown that Gadoxetate Disodium can improve the detection and characterization of focal liver lesions compared to unenhanced MRI or MRI with extracellular agents during the hepatobiliary phase openaccessjournals.comajronline.orgopenaccessjournals.com. For example, one study comparing Gadoxetate Disodium (at 0.025 mmol/kg) and Gadopentetate Dimeglumine (at 0.1 mmol/kg) found similar dynamic enhancement, but Gadoxetate Disodium significantly improved lesion detection in the hepatobiliary phase openaccessjournals.com.

Comparisons have also been made with other hepatobiliary-specific agents, such as Gadobenate Dimeglumine (Gd-BOPTA). Both Gadoxetate Disodium and Gadobenate Dimeglumine are taken up by hepatocytes, but Gadoxetate Disodium typically shows a higher percentage of hepatic uptake (around 50%) compared to Gadobenate Dimeglumine (3-5%) radiopaedia.orgnih.govnih.gov. This difference in uptake influences the timing and intensity of hepatobiliary enhancement. Studies have shown that Gadoxetate Disodium typically provides earlier and more prolonged enhancement of the bile ducts compared to Gadobenate Dimeglumine diva-portal.org. However, some studies suggest that Gadobenate Dimeglumine may achieve higher maximal enhancement in vessels during the dynamic phases diva-portal.org.

Research comparing the diagnostic performance of Gadoxetate Disodium and Gadobenate Dimeglumine for characterizing focal liver lesions has yielded varying results. One intraindividual crossover study found that Gadobenate Dimeglumine demonstrated significantly higher sensitivity and specificity for differentiating malignant from benign focal liver lesions compared to Gadoxetate Disodium for most readers researchgate.net. This study also reported better interreader agreement with Gadobenate Dimeglumine researchgate.net. Conversely, another study comparing the two agents reported similar diagnostic performance for detecting focal liver lesions, but noted that the hepatobiliary phase with Gadoxetate Disodium was acquired much earlier (20 minutes) than with Gadobenate Dimeglumine (3 hours) ajronline.org.

Phantom studies comparing Gadoxetate Disodium, Gadobenate Dimeglumine, and Gadoterate in bile have investigated their signal intensities with different MRI sequences, providing insights into their potential for contrast-enhanced MR cholangiography nih.gov.

These comparative methodological studies highlight the distinct characteristics of Primovist (Gadoxetate Disodium) and inform researchers on its optimal application in various experimental MRI protocols, depending on the specific research question and the desired information (e.g., dynamic vascular information vs. hepatocyte function and biliary excretion).

Future Directions and Emerging Research Concepts for Gadoxetate Disodium

Integration with Multi-Modal Imaging Techniques in Research Settings

Research is exploring the synergistic potential of combining gadoxetate disodium-enhanced MRI with other imaging modalities to obtain more comprehensive biological information. The hepatocyte-specific uptake and excretion provide functional data that can complement the structural and metabolic information from other techniques. While the provided search results primarily focus on MRI applications, the concept of multi-modal imaging is a recognized area of research in medical imaging. rsna.orgresearchgate.net The functional insights gained from gadoxetate disodium (B8443419) could potentially be integrated with data from PET, CT, or ultrasound in research protocols to improve the understanding and characterization of liver diseases and potentially other conditions where OATP or MRP transporters play a role.

Development of Hybrid Probes Incorporating Gadoxetate Disodium Properties

The development of hybrid imaging probes that combine the properties of gadoxetate disodium with other contrast or targeting agents is an emerging research area. nih.govresearchgate.net The goal is to create agents with enhanced sensitivity, specificity, or the ability to provide multi-parametric information. For instance, researchers are investigating probes that target specific receptors on liver tumor cells while also utilizing the hepatocyte uptake mechanism of gadoxetate disodium for improved lesion detection and characterization, particularly for small lesions that may be challenging to detect with gadoxetate disodium alone. nih.gov This could involve conjugating the gadoxetate disodium moiety or a similar OATP-targeting ligand to nanoparticles or other molecular probes. researchgate.net

Computational Modeling and Simulation for Enhanced Contrast Agent Design

Computational modeling and simulation play a crucial role in understanding the pharmacokinetics and pharmacodynamics of contrast agents like gadoxetate disodium and in designing novel agents with improved properties. researchgate.netucl.ac.uk Research in this area involves developing sophisticated models that simulate the distribution, uptake, and excretion of gadoxetate disodium at the organ, tissue, and cellular levels. ucl.ac.uknih.gov These models can help predict the behavior of modified gadoxetate disodium molecules or entirely new contrast agents designed to target specific transporters or cellular processes. researchgate.net By simulating the interaction of potential contrast agents with biological systems, researchers can optimize molecular structures for desired properties such as enhanced relaxivity, increased target specificity, or altered excretion pathways. researchgate.netdiva-portal.org This approach can accelerate the development of next-generation hepatobiliary contrast agents. researchgate.net

Potential for Gadoxetate Disodium as a Research Tool for Transporter Function Analysis

Gadoxetate disodium's reliance on OATP1B1 and OATP1B3 for hepatocellular uptake makes it a valuable research tool for studying the function of these transporters in various physiological and pathological conditions. nih.govpatsnap.comdiabetesjournals.orgajronline.org Changes in the expression or function of OATPs and MRPs can impact the uptake and excretion of gadoxetate disodium, leading to altered enhancement patterns on MRI. nih.govpatsnap.comajronline.org Researchers are utilizing gadoxetate disodium-enhanced MRI to non-invasively assess OATP function in conditions such as liver disease, diabetes, and drug-induced liver injury. diabetesjournals.orgmdpi.comoup.com By quantifying the uptake kinetics of gadoxetate disodium, researchers can gain insights into the activity of these transporters and their role in disease progression or response to therapy. nih.govdiabetesjournals.orgoup.comrsna.org Studies have shown that gadoxetate disodium uptake correlates with liver function and can be used to estimate parameters like the hepatocellular uptake index (HUI). oup.comrsna.org

Table 1: Correlation between Gadoxetate Disodium Uptake and Liver Function

| Parameter Measured with Gadoxetate Disodium MRI | Correlating Liver Function Metric (Example) | Research Finding | Citation |

| Hepatocellular uptake index (HUI) | ICG clearance (ICG-PDR) | Significant correlation observed. | oup.comrsna.org |

| Liver-to-spleen ratio (LSR) in hepatobiliary phase | Predictor of intrahepatic recurrence after HCC resection | Lower LSR associated with increased recurrence risk. | researchgate.net |

| Reduced hepatic uptake | Impaired OATP function in diabetes models | Mirrored reductions in OATP mRNA and protein expression. | diabetesjournals.org |

Furthermore, research is exploring the effects of gadoxetate disodium exposure on the expression levels of these transporters in liver cells. nih.govresearchgate.netresearchgate.net Studies using cell lines have shown that gadoxetate disodium can influence the expression of OATP1B1 and the related gene SLCO1C1, suggesting potential complex interactions beyond simple substrate transport. nih.govresearchgate.netresearchgate.net

Table 2: Effect of Gadoxetate Disodium on Transporter Gene and Protein Expression in Chang Liver Cells

| Compound | Concentration | Effect on OATP1B1 Protein Level | Effect on SLCO1C1 mRNA Expression | Citation |

| Gadoxetate Disodium | 5 mM | Increased | Increased (2.62-fold) | nih.govresearchgate.netresearchgate.net |

| Gadoxetate Disodium | 10 mM | Increased (concentration-dependent) | Increased (concentration-dependent) | nih.govresearchgate.netresearchgate.net |

Exploration of Gadoxetate Disodium in Non-Hepatic Research Models for Fundamental Transport Studies

While primarily used for liver imaging due to the high expression of OATPs in hepatocytes, the principles of gadoxetate disodium's transporter-mediated uptake can be explored in non-hepatic research models. This involves studying the function of OATP and MRP transporters in other tissues or engineered systems where these transporters are present. Although clinical application outside the liver is limited, research could utilize gadoxetate disodium or modified versions as probes to investigate transporter activity in cell cultures, tissue models, or even in vivo in animal models engineered to express specific transporters. This fundamental research could provide valuable insights into the broader roles of OATP and MRP transporters in drug disposition, detoxification, and other physiological processes beyond the liver. diabetesjournals.org

Q & A

Q. What is the mechanism of Primovist uptake and excretion in hepatocellular imaging, and how does this inform liver lesion characterization?

this compound is selectively taken up by hepatocytes via organic anion-transporting polypeptide (OATP) transporters and excreted into bile ducts through multidrug resistance-associated protein (MRP) transporters . This dual-phase mechanism allows differentiation between benign lesions (e.g., focal nodular hyperplasia, which retains contrast in the hepatobiliary phase) and malignant lesions (e.g., hepatocellular carcinoma, which appears hypointense due to lack of OATP expression) . Methodologically, researchers should quantify signal intensity ratios between lesions and adjacent liver parenchyma at 20 minutes post-injection, adjusting acquisition timing to 30 minutes in cirrhotic patients with impaired hepatic function .

Q. What are the standard MRI protocols for this compound-enhanced liver imaging, and how do dynamic phases improve diagnostic accuracy?

A typical protocol includes:

- Dynamic phases : Arterial (30–35 sec), portal venous (75 sec), transitional (3 min), and hepatobiliary (15–20 min for non-cirrhotic livers; 30 min for cirrhotic livers) .

- Sequence optimization : Use T1-weighted gradient-echo sequences with fat suppression. Automated tools (e.g., Siemens Syngo MR E11C systems) can streamline slice positioning and timing . Dynamic phases enhance lesion detection by capturing vascularization patterns, while the hepatobiliary phase improves specificity through cellular function assessment .

Q. What are the common adverse events associated with this compound, and how should they be managed in clinical trials?

Adverse events (AEs) include nausea (1.1%), headache (0.5%), and transient dizziness (0.5%) . Severe reactions like anaphylaxis are rare (<0.01%). In trial design, researchers should:

- Implement post-injection monitoring for ≥30 minutes.

- Exclude patients with severe renal impairment (eGFR <30 mL/min/1.73m²) to mitigate nephrogenic systemic fibrosis (NSF) risk .

- Use standardized MedDRA terms for AE reporting and stratify events by severity and causality .

Advanced Research Questions

Q. How can OATP/MRP transporter expression be experimentally correlated with liver function in preclinical models?

In rodent studies, this compound uptake/excretion kinetics can be quantified using dynamic contrast-enhanced MRI (DCE-MRI) and compared to immunohistochemical analysis of OATP1B3 and MRP2 expression . Key steps:

- Induce liver dysfunction (e.g., partial hepatectomy or toxin exposure).

- Measure hepatic enhancement ratios and biliary excretion rates.

- Perform regression analysis to correlate imaging metrics with transporter expression levels.

Q. How should clinical trials be designed to assess NSF risk in renally impaired populations using this compound?

Trials should adopt a prospective, non-randomized cohort design with:

- Inclusion criteria : Moderate-severe renal impairment (eGFR 15–44 mL/min/1.73m²) requiring liver MRI .

- Exclusion criteria : Prior gadolinium exposure within 12 months or NSF history .

- Endpoints : Incidence of NSF symptoms (e.g., skin thickening, joint contractures) over 24 months, with renal function monitored via serial eGFR measurements .

Q. How can discrepancies in hepatobiliary phase timing between cirrhotic and non-cirrhotic patients be resolved?

Cirrhosis delays hepatobiliary phase enhancement due to reduced OATP function. Researchers should:

- Adjust imaging timing : Extend acquisition to 30 minutes in Child-Pugh B/C cirrhosis .

- Quantify parenchymal enhancement : Use signal intensity ratios relative to the spleen; adequate phase is confirmed if liver-to-spleen ratio >1.5 .

Q. What statistical methods are recommended for analyzing adverse event data in this compound studies?

- Frequency analysis : Categorize AEs as "common" (≥1/100) or "uncommon" (≥1/1,000) per MedDRA guidelines .

- Risk stratification : Apply Fisher’s exact test to compare AE rates between renal-impaired and normal cohorts .

- Multivariate regression : Control for confounders like age, comorbidities, and concurrent medications .

Q. How does this compound enhance LI-RADS categorization of liver lesions, and what pitfalls exist?

this compound improves LI-RADS specificity by:

- Arterial phase hyperenhancement : Malignant lesions (LR-5) show washout, while benign lesions retain contrast .

- Hepatobiliary phase hypointensity : A key feature for LR-M (malignant) categorization . Pitfalls : Dysplastic nodules may mimic malignancy; correlate with diffusion-weighted imaging and alpha-fetoprotein levels .

Tables for Key Data

Table 1: Adverse Event Frequencies in Clinical Trials

| Adverse Event | Frequency (%) | Severity |

|---|---|---|

| Nausea | 1.1 | Mild-Moderate |

| Headache | 0.5 | Mild |

| Hypotension | 0.3 | Moderate |

| Anaphylaxis | <0.01 | Severe |

Table 2: Hepatobiliary Phase Timing Adjustments

| Patient Group | Recommended Timing (min) |

|---|---|

| Non-cirrhotic | 15–20 |

| Child-Pugh A | 20 |

| Child-Pugh B/C | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.